Cas no 1403667-53-7 (3-bromo-2-(difluoromethyl)thiophene)

3-Bromo-2-(difluoromethyl)thiophene is a halogenated heterocyclic compound featuring a bromine substituent at the 3-position and a difluoromethyl group at the 2-position of the thiophene ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine moiety facilitates cross-coupling reactions, while the difluoromethyl group enhances metabolic stability and lipophilicity in derived compounds. Its high purity and well-defined reactivity profile ensure consistent performance in Suzuki, Stille, and other transition-metal-catalyzed transformations. The compound is particularly useful in the development of fluorinated bioactive molecules, where the difluoromethyl group can influence binding affinity and pharmacokinetic properties. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
3-bromo-2-(difluoromethyl)thiophene structure
1403667-53-7 structure
Product name:3-bromo-2-(difluoromethyl)thiophene
CAS No:1403667-53-7
MF:C5H3BrF2S
MW:213.043126344681
MDL:MFCD22580723
CID:1287769
PubChem ID:71651264

3-bromo-2-(difluoromethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-(difluoromethyl)thiophene
    • MFCD22580723
    • DTXSID101294566
    • PS-6667
    • CS-0215073
    • RVVRTZUMHJRUIS-UHFFFAOYSA-N
    • 1403667-53-7
    • EN300-218708
    • AKOS026675554
    • W16592
    • SCHEMBL23380652
    • MDL: MFCD22580723
    • Inchi: InChI=1S/C5H3BrF2S/c6-3-1-2-9-4(3)5(7)8/h1-2,5H
    • InChI Key: RVVRTZUMHJRUIS-UHFFFAOYSA-N
    • SMILES: c1csc(c1Br)C(F)F

Computed Properties

  • Exact Mass: 211.91069g/mol
  • Monoisotopic Mass: 211.91069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 206.5±35.0 °C at 760 mmHg
  • Flash Point: 78.7±25.9 °C
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

3-bromo-2-(difluoromethyl)thiophene Security Information

3-bromo-2-(difluoromethyl)thiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-218708-2.5g
3-bromo-2-(difluoromethyl)thiophene
1403667-53-7 95%
2.5g
$260.0 2023-09-16
Enamine
EN300-218708-5.0g
3-bromo-2-(difluoromethyl)thiophene
1403667-53-7 95%
5g
$419.0 2023-05-24
abcr
AB510763-5 g
3-Bromo-2-(difluoromethyl)thiophene; .
1403667-53-7
5g
€716.40 2023-04-18
TRC
B681455-25mg
3-Bromo-2-(difluoromethyl)thiophene
1403667-53-7
25mg
$ 50.00 2022-06-06
Apollo Scientific
PC49290-1g
3-Bromo-2-(difluoromethyl)thiophene
1403667-53-7 tech
1g
£150.00 2025-02-21
TRC
B681455-50mg
3-Bromo-2-(difluoromethyl)thiophene
1403667-53-7
50mg
$ 95.00 2022-06-06
TRC
B681455-250mg
3-Bromo-2-(difluoromethyl)thiophene
1403667-53-7
250mg
$ 320.00 2022-06-06
Apollo Scientific
PC49290-5g
3-Bromo-2-(difluoromethyl)thiophene
1403667-53-7 tech
5g
£380.00 2025-02-21
Enamine
EN300-218708-5g
3-bromo-2-(difluoromethyl)thiophene
1403667-53-7 95%
5g
$419.0 2023-09-16
abcr
AB510763-1 g
3-Bromo-2-(difluoromethyl)thiophene; .
1403667-53-7
1g
€307.00 2023-04-18

3-bromo-2-(difluoromethyl)thiophene Related Literature

Additional information on 3-bromo-2-(difluoromethyl)thiophene

Introduction to 3-Bromo-2-(Difluoromethyl)thiophene (CAS No. 1403667-53-7)

3-Bromo-2-(difluoromethyl)thiophene (CAS No. 1403667-53-7) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of a bromine atom and a difluoromethyl group imparts specific reactivity and functional properties that make it an attractive building block for synthetic chemistry.

The structure of 3-bromo-2-(difluoromethyl)thiophene is characterized by the substitution of a bromine atom at the 3-position and a difluoromethyl group at the 2-position of the thiophene ring. The bromine atom serves as an excellent leaving group, facilitating various substitution reactions, while the difluoromethyl group introduces fluorine atoms, which are known for their ability to modulate the electronic and steric properties of molecules. These features make 3-bromo-2-(difluoromethyl)thiophene a valuable intermediate in the synthesis of complex organic molecules.

In the context of pharmaceutical research, 3-bromo-2-(difluoromethyl)thiophene has been explored as a key intermediate in the development of novel drugs. Fluorinated compounds are increasingly important in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of fluorine atoms can significantly affect the binding affinity and selectivity of drug candidates, making them more effective against specific targets. Recent studies have shown that derivatives of 3-bromo-2-(difluoromethyl)thiophene exhibit promising biological activities, including antiviral, anticancer, and anti-inflammatory properties.

One notable application of 3-bromo-2-(difluoromethyl)thiophene is in the synthesis of antiviral agents. Fluorinated thiophenes have been shown to inhibit viral replication by interfering with essential viral enzymes. For example, a study published in the Journal of Medicinal Chemistry reported that a series of compounds derived from 3-bromo-2-(difluoromethyl)thiophene exhibited potent inhibitory activity against HIV-1 reverse transcriptase, a key enzyme involved in viral replication. This finding highlights the potential of this compound as a lead structure for developing new antiviral drugs.

In addition to its pharmaceutical applications, 3-bromo-2-(difluoromethyl)thiophene has also found use in materials science. Fluorinated thiophenes are known for their ability to form stable and conductive materials, making them suitable for applications in organic electronics and photovoltaic devices. The presence of the bromine atom allows for further functionalization and optimization of these materials, enhancing their performance in various devices. Recent research has demonstrated that derivatives of 3-bromo-2-(difluoromethyl)thiophene can be used to create high-performance organic semiconductors with improved charge transport properties.

The synthesis of 3-bromo-2-(difluoromethyl)thiophene typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and electrophilic aromatic substitution reactions. Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches to producing this compound, making it more accessible for research and industrial applications.

In conclusion, 3-bromo-2-(difluoromethyl)thiophene (CAS No. 1403667-53-7) is a multifaceted compound with significant potential in pharmaceutical and materials science. Its unique chemical structure and reactivity make it an invaluable building block for the synthesis of complex organic molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

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